molecular formula C6H10N4OS B2523882 3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide CAS No. 854137-67-0

3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide

Cat. No. B2523882
CAS RN: 854137-67-0
M. Wt: 186.23
InChI Key: XURJWYJEGGMNDL-UHFFFAOYSA-N
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Description

3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide, also known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPA is a thiol-containing compound that can be synthesized using a variety of methods, and it has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activities

The compound has been used in the synthesis of new 1,2,4-triazole derivatives, which have shown promising antimicrobial activities . These derivatives have been found to possess good or moderate activities against various test microorganisms .

Organic Electroluminescent Devices

3-Mercapto-4-methyl-4H-1,2,4-triazole (MMTZ), a related compound, is used as an electron-transporting material for organic electroluminescent devices . This suggests potential applications of “3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide” in the field of electronics and lighting.

Synthesis of High Nitrogen Containing Heterocyclic Systems

The compound can be used in the synthesis of high nitrogen containing heterocyclic systems . These systems have various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy .

Corrosion Inhibition

Related compounds have been studied as corrosion inhibitors . This suggests potential applications of “3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide” in protecting metals from corrosion.

Synthesis of Schiff Bases

The compound can be converted into corresponding Schiff bases . Schiff bases have a wide range of applications, including catalysis, biological activities, and as ligands in coordination chemistry.

Synthesis of Mannich Bases

The compound can also be used in the synthesis of Mannich bases . Mannich bases are important in medicinal chemistry due to their wide range of biological activities.

properties

IUPAC Name

3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c1-10-5(3-2-4(7)11)8-9-6(10)12/h2-3H2,1H3,(H2,7,11)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURJWYJEGGMNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide

CAS RN

854137-67-0
Record name 3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide
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